Cas no 1283718-72-8 (tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate)

Tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a Boc-protected amine group and two fluorine atoms at the 4-position, enhancing its utility in medicinal chemistry for modulating bioavailability and metabolic stability. The tert-butyloxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions, facilitating further functionalization. The difluorinated ring system contributes to improved lipophilicity and conformational rigidity, making it valuable for designing bioactive molecules. This compound is typically employed in peptide mimetics, enzyme inhibitors, and other small-molecule therapeutics requiring precise stereochemical control. High purity and consistent quality are critical for reliable performance in synthetic applications.
tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate structure
1283718-72-8 structure
Product Name:tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
CAS No:1283718-72-8
MF:C10H18F2N2O2
MW:236.259
MDL:MFCD18800708
CID:4554801
PubChem ID:67373260
Update Time:2025-06-14

tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
    • 2-Methyl-2-propanyl 3-amino-4,4-difluoro-1-piperidinecarboxylate
    • 1-Boc-3-amino-4,4-difluoropiperidine
    • SY261092
    • AKOS023599404
    • MFCD30719379
    • 1-Boc-4,4-difluoropiperidin-3-amine
    • SB23155
    • EN300-180653
    • 3-amino-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester
    • CS-0133782
    • (S)-1-Boc-3-amino-4,4-difluoropiperidine
    • MFCD18800708
    • SY100427
    • MFCD30502637
    • t-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
    • PB13832
    • AS-69983
    • TERT-BUTYL3-AMINO-4,4-DIFLUOROPIPERIDINE-1-CARBOXYLATE
    • SY163346
    • 1283718-72-8
    • AT10698
    • SB23156
    • (R)-1-Boc-3-amino-4,4-difluoropiperidine
    • SCHEMBL2348147
    • 3-AMINO-1-BOC-4,4-DIFLUOROPIPERIDINE
    • MDL: MFCD18800708
    • Inchi: InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3
    • InChI Key: QQCPPJQFZYGBHZ-UHFFFAOYSA-N
    • SMILES: C(N1CC(C(F)(F)CC1)N)(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 236.13363415g/mol
  • Monoisotopic Mass: 236.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.6Ų

tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate Pricemore >>

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tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1283718-72-8)tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
Order Number:A997738
Stock Status:in Stock
Quantity:250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:23
Price ($):673.0/380.0/239.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

Research Brief on tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1283718-72-8): Recent Advances and Applications

tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 1283718-72-8) has emerged as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and infectious diseases. Recent literature highlights its structural versatility as a difluorinated piperidine derivative, where the stereoelectronic effects of fluorine atoms enhance metabolic stability and membrane permeability of derived compounds. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic advantages in multi-step organic transformations.

A 2023 study published in Journal of Medicinal Chemistry demonstrated this compound's utility in developing novel kappa-opioid receptor antagonists. Researchers utilized 1283718-72-8 as a core scaffold to introduce pharmacophore modifications, achieving nanomolar binding affinity (Ki = 2.3 nM) while maintaining excellent selectivity over mu- and delta-opioid receptors. The difluorination at the 4-position was critical for preventing oxidative metabolism observed in lead optimization studies.

In antimicrobial applications, a Nature Communications paper (2024) reported the incorporation of this building block into next-generation quinolone antibiotics. The 3-amino-4,4-difluoropiperidine moiety substantially improved bacterial penetration against Gram-negative ESKAPE pathogens, with lead compounds showing 8-16 fold greater potency against Pseudomonas aeruginosa compared to ciprofloxacin. Molecular dynamics simulations revealed that fluorine atoms facilitate interactions with bacterial gyrase hydrophobic pockets.

Process chemistry advancements have been made in the large-scale production of 1283718-72-8. A 2024 Organic Process Research & Development publication detailed an improved asymmetric synthesis route with 92% enantiomeric excess using a chiral auxiliary approach, addressing previous limitations in stereocontrol. The new method achieved 78% overall yield from commercially available starting materials while meeting ICH Q3A/B impurity guidelines.

Emerging applications include its use as a linchpin in PROTAC (Proteolysis Targeting Chimera) development, as evidenced by recent patent filings from major pharmaceutical companies. The compound's amino group serves as an ideal attachment point for E3 ligase ligands, while the difluoropiperidine ring enhances cellular uptake of these large molecules. Early-stage candidates have shown promising degradation efficiency (DC50 < 50 nM) for previously "undruggable" oncology targets.

Analytical characterization has progressed significantly, with a 2023 Journal of Pharmaceutical and Biomedical Analysis study establishing comprehensive NMR and LC-MS/MS protocols for quality control. The research identified critical process-related impurities and established acceptance criteria for pharmaceutical-grade material. These developments support the compound's transition from research-scale to GMP production.

Ongoing clinical trials (Phase I/II) featuring derivatives of 1283718-72-8 indicate expanding therapeutic potential. Notable examples include a dual 5-HT1A/5-HT7 antagonist for major depressive disorder (NCT05643890) and a TRPV1 modulator for neuropathic pain (NCT05837284). Preclinical data suggest improved blood-brain barrier penetration and reduced CYP450 inhibition compared to previous generation compounds.

Future research directions highlighted in recent reviews focus on exploiting the unique properties of this scaffold for RNA-targeting small molecules and covalent inhibitors. The fluorine atoms' ability to modulate pKa and hydrogen bonding patterns makes this intermediate particularly valuable for addressing challenging drug targets. Several academic-industrial partnerships are actively exploring these opportunities through NIH-funded programs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1283718-72-8)tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate
A997738
Purity:99%/99%/99%
Quantity:250mg/100mg/50mg
Price ($):673.0/380.0/239.0
Email